H-ASP(OBZL)-NH2 HCL
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Overview
Description
This compound is commonly used in peptide synthesis and has a molecular formula of C11H15ClN2O3 with a molecular weight of 258.7 . It is a white to off-white solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-methyl-morpholine and O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate in N,N-dimethyl-formamide at room temperature for 24 hours under an inert atmosphere . The reaction is quenched with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of H-ASP(OBZL)-NH2 HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-ASP(OBZL)-NH2 HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
H-ASP(OBZL)-NH2 HCL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other amino acid derivatives.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of H-ASP(OBZL)-NH2 HCL involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a protected amino acid derivative, allowing for the selective formation of peptide bonds. The benzyl ester group provides stability and prevents unwanted side reactions during the synthesis process .
Comparison with Similar Compounds
H-ASP(OBZL)-NH2 HCL can be compared with other similar compounds, such as:
H-Asp(obzl)-OH: Another derivative of aspartic acid with a similar structure but without the amide group.
H-Asp(obzl)-OtBu: A tert-butyl ester derivative used in peptide synthesis.
Fmoc-Asp(obzl)-OH: A fluorenylmethyloxycarbonyl-protected derivative used in solid-phase peptide synthesis.
These compounds share similar properties and applications but differ in their protective groups and specific uses in peptide synthesis.
Properties
IUPAC Name |
benzyl 3,4-diamino-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBSUQZEDYTKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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